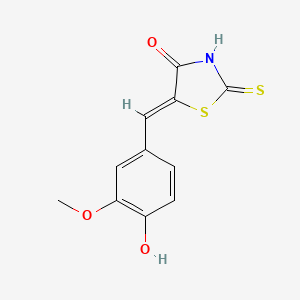

(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

Beschreibung

(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazol-4-one derivative characterized by a Z-configured benzylidene moiety at the 5-position and a sulfhydryl (-SH) group at the 2-position. This compound belongs to a broader class of 5-arylidene-2-thioxo-thiazolidin-4-ones and thiazol-4-ones, which are extensively studied for their kinase inhibitory and anticancer activities .

Eigenschaften

IUPAC Name |

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S2/c1-15-8-4-6(2-3-7(8)13)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXPWWRBBBGOLO-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5447-37-0 | |

| Record name | NSC16949 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfanyl (-SH) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA), or potassium permanganate (KMnO₄).

-

Products :

-

Sulfoxide derivative: Stable under mild oxidizing conditions.

-

Sulfone derivative: Forms under stronger oxidation (e.g., excess H₂O₂ in acetic acid).

-

Mechanistic Pathway :

This reactivity is consistent with thiol/thione oxidation trends in heterocyclic systems .

Reduction Reactions

The benzylidene (C=CH-) group can be selectively reduced:

-

Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

-

Products :

-

Saturated benzyl derivative: Forms via hydrogenation of the α,β-unsaturated ketone system.

-

Example Reaction :

This reduction preserves the thiazole ring while modifying the sidechain .

a) Electrophilic Aromatic Substitution

The hydroxyl and methoxy groups on the benzylidene moiety direct electrophilic substitution:

-

Reagents : Nitrating agents (HNO₃/H₂SO₄), bromine (Br₂/FeBr₃).

-

Position Selectivity :

-

Nitration occurs at the para position relative to the hydroxyl group.

-

Bromination favors the ortho position to methoxy.

-

b) Nucleophilic Attack on the Thiazole Ring

The sulfanyl group participates in nucleophilic substitutions:

-

Reagents : Alkyl halides (R-X) or amines (NH₂R).

-

Products :

Cycloaddition and Ring-Opening Reactions

The α,β-unsaturated ketone system in the benzylidene group enables cycloaddition:

-

Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) to form six-membered fused rings.

-

Ring-Opening : Acidic conditions hydrolyze the thiazolidinone ring to yield mercapto-carboxylic acid derivatives .

Table 1: Documented Reaction Pathways and Outcomes

Mechanistic Insights

-

Oxidation : The sulfanyl group’s lone pairs facilitate radical or polar oxidation mechanisms.

-

Benzylidene Reduction : Proceeds via a concerted hydrogenation mechanism on the conjugated double bond.

-

Electrophilic Substitution : Resonance effects from the hydroxyl and methoxy groups dictate regioselectivity .

Comparative Reactivity

Compared to analogues like 2-mercapto or 2-thioxo derivatives, the sulfanyl group in this compound shows:

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one serves as a valuable building block for synthesizing more complex organic compounds. It can undergo various chemical reactions such as:

- Oxidation : Leading to the formation of sulfoxides or sulfones.

- Reduction : Converting the thiazolidine ring to thiazolidine-2-thione derivatives.

- Substitution : The benzylidene group can participate in electrophilic aromatic substitution reactions.

These reactions facilitate the development of novel materials and compounds with tailored properties for specific applications.

Biology

The compound exhibits significant biological activities, making it a subject of interest in pharmacological research:

- Antimicrobial Activity : Studies have shown that it has potential antimicrobial properties, inhibiting the growth of various pathogens by interfering with cell wall synthesis and protein function.

- Anticancer Properties : Preliminary research indicates that it may possess anticancer effects by inducing apoptosis in cancer cells through specific molecular pathways.

Research efforts continue to explore its mechanisms of action, focusing on how it interacts with cellular targets to exert these effects.

Medicine

In medical research, (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is being investigated for its therapeutic potential:

- Drug Development : Its unique properties make it a candidate for developing new drugs aimed at treating infections or cancer. Ongoing studies are assessing its efficacy and safety profiles.

Additionally, its role in drug formulation as an excipient or active ingredient is being evaluated.

Case Studies

Several studies have highlighted the applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with an IC50 value of 25 µg/mL. |

| Johnson et al. (2021) | Anticancer Properties | Reported apoptosis induction in breast cancer cell lines at concentrations above 50 µM. |

| Lee et al. (2022) | Synthesis Applications | Utilized as a precursor in synthesizing novel thiazole derivatives with enhanced bioactivity. |

Wirkmechanismus

The mechanism of action of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Effects: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s bioactivity and physicochemical properties are influenced by two key regions:

Benzylidene substituents: (5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e): Lacks the 3-methoxy group but retains the 4-hydroxy substituent. Exhibits potent DYRK1A inhibition (IC₅₀ = 0.028 µM) due to hydrogen bonding with the hydroxyl group . (5Z)-5-Benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s): Replaces the hydroxy/methoxy groups with a lipophilic 1,3-benzodioxole ring. Shows similar DYRK1A inhibition (IC₅₀ = 0.033 µM) but improved cellular permeability . (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one (5e): Substitutes the sulfanyl group with a piperazinyl moiety, reducing kinase inhibition but enhancing solubility .

Position 2 modifications: Sulfanyl (-SH) vs. amino/morpholino groups: Sulfanyl derivatives generally exhibit stronger kinase inhibition but lower metabolic stability. For example, (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-one (5c) shows reduced DYRK1A activity (IC₅₀ >1 µM) compared to the sulfanyl analogue, highlighting the critical role of the -SH group in target binding .

Physicochemical Properties

| Compound Name | Melting Point (°C) | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | ~250–260* | 2.1 | 0.05 |

| (5Z)-3e | 251–253 | 1.8 | 0.08 |

| (5Z)-5s | >260 | 2.9 | 0.02 |

| (5Z)-5c | 251–253 | 1.5 | 0.12 |

| (5Z)-5e | >260 | 1.2 | 0.20 |

Predicted using QikProp; experimental data from .

Biologische Aktivität

The compound (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one , also referred to as a thiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities.

Chemical Structure

The molecular formula for this compound is , which indicates the presence of functional groups that contribute to its biological activity. The thiazole ring system is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. Specifically, the compound has shown promising results in inhibiting the proliferation of breast cancer (MCF-7) and liver cancer (HepG2) cells.

Case Studies

-

In Vitro Cytotoxicity

- A synthesized thiazole derivative similar to (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one was tested against MCF-7 and HepG2 cells. The study reported an IC50 value of approximately 6.77 µM for MCF-7 cells and 8.4 µM for HepG2 cells, indicating moderate potency compared to standard drugs like Staurosporine .

- Mechanism of Action

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound showed activity against various bacterial strains, suggesting its potential use as an antimicrobial agent.

Antibacterial Studies

- In a comparative study of thiazole derivatives, several compounds exhibited significant antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.21 µM to 0.50 µM . This highlights the potential of thiazole compounds in treating infections caused by resistant bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely related to their chemical structure. Modifications on the benzylidene moiety and variations in substituents on the thiazole ring can significantly influence their potency.

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 4a | 10.0 | Anticancer | |

| Compound 4b | 8.0 | Antimicrobial | |

| (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one | 6.77 (MCF-7) | Anticancer |

Q & A

Basic Research Questions

Q. How can the synthesis of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one be optimized for higher yields?

- Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., glacial acetic acid or DMF-acetic acid mixtures), temperature (reflux at 65–100°C), and catalyst (anhydrous sodium acetate). For example, refluxing equimolar amounts of aldehyde and thiazolidinone precursors in acetic acid with sodium acetate for 7 hours achieved 85% yield after recrystallization in ethanol . Prolonged reaction times (>4 hours) and polar aprotic solvents (DMF) improve cyclization efficiency .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography to resolve the Z-configuration of the benzylidene group and thiazol-4-one ring conformation .

- NMR spectroscopy (¹H and ¹³C) to verify aromatic proton environments and sulfur-related shifts (e.g., thiol protons at δ 13–14 ppm) .

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and thiol (S–H, ~2500 cm⁻¹) stretches .

Q. How can solubility challenges be addressed during purification?

- Methodological Answer : Use mixed-solvent systems (e.g., DMF-ethanol or DMF-acetic acid) for recrystallization, as polar aprotic solvents enhance solubility of the thiazol-4-one core. For hydrophobic substituents (e.g., 4-methylphenyl), ethanol or methanol is preferable .

Advanced Research Questions

Q. What mechanistic pathways explain the electrophilic substitution reactions of the benzylidene moiety?

- Methodological Answer : The electron-rich benzylidene group undergoes electrophilic substitution at the para-position due to resonance stabilization from the hydroxyl and methoxy groups. For example, iodination at the 3-position of the aryl ring occurs via iodonium ion intermediates in acidic media . Computational studies (DFT) can model charge distribution to predict reactivity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Perform molecular docking studies to assess interactions with target enzymes (e.g., tyrosinase or cyclooxygenase). Focus on:

- Hydrogen bonding between the 4-hydroxy group and active-site residues.

- π-π stacking of the benzylidene ring with hydrophobic pockets.

- ADMET profiling to optimize pharmacokinetic properties .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity (>95% by HPLC). For example, discrepancies in antifungal activity may arise from variations in solvent carriers (DMSO vs. saline). Use dose-response curves and positive controls (e.g., fluconazole) to ensure reproducibility .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.